Free Carboxylic Acid vs. Ethyl Ester: Coupling Readiness
The target compound is supplied as the free carboxylic acid, enabling direct amide bond formation with amines using standard coupling reagents (e.g., HATU, EDC/HOBt) without a deprotection step. In contrast, the close analog ethyl 1-(4-nitrobenzoyl)cyclopropanecarboxylate (1287217‑65‑5) requires ester hydrolysis before coupling, which adds a synthetic step and can risk epimerization or ring-opening of the strained cyclopropane . The free acid also contributes one hydrogen-bond donor (HBD = 1) versus zero for the ester, improving aqueous solubility in basic media and potentially enhancing bioavailability in prodrug strategies .
| Evidence Dimension | Functional group availability for amide coupling |
|---|---|
| Target Compound Data | Free carboxylic acid (C₁₁H₉NO₅, MW 235.19); HBD = 1, HBA = 4; directly reactive with amines |
| Comparator Or Baseline | Ethyl 1-(4-nitrobenzoyl)cyclopropanecarboxylate (C₁₃H₁₃NO₅, MW 263.25); HBD = 0, HBA = 5; requires ester hydrolysis before coupling |
| Quantified Difference | Elimination of one synthetic step; HBD count increases from 0 to 1; MW reduction of 28.06 g/mol (lower molecular complexity for fragment-based approaches) |
| Conditions | Standard peptide coupling conditions; supplier-certified purity ≥95–98 % for both compounds |
Why This Matters
Procurement of the free acid directly reduces synthetic step count and avoids protecting-group manipulations that can degrade the acid-labile cyclopropane ring, saving 1–2 days of synthesis time per analog.
